molecular formula C17H30N2O2 B5683333 N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide

N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide

Numéro de catalogue B5683333
Poids moléculaire: 294.4 g/mol
Clé InChI: DBXBSHVMUJHOHY-HOTGVXAUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic effects in various neurological disorders. CPP-109 is a derivative of the naturally occurring compound, gamma-hydroxybutyrate (GHB), which is a central nervous system depressant and is used illicitly as a recreational drug. CPP-109 has been shown to inhibit the activity of an enzyme called GABA transaminase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity and has been implicated in various neurological disorders such as epilepsy, anxiety, and depression.

Mécanisme D'action

N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide inhibits the activity of GABA transaminase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. The increase in GABA levels leads to a decrease in neuronal excitability, which can have therapeutic effects in various neurological disorders.
Biochemical and physiological effects:
This compound has been shown to increase the levels of GABA in the brain, which can have various biochemical and physiological effects. The increase in GABA levels can lead to a decrease in neuronal excitability, which can have anticonvulsant, anxiolytic, and antidepressant effects. The increase in GABA levels can also lead to a decrease in dopamine release, which can have therapeutic effects in cocaine addiction and alcohol use disorder.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields and minimal impurities. It has been extensively studied for its potential therapeutic effects in various neurological disorders, which makes it a promising candidate for further research. However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain stable levels in vivo. It also has low solubility in aqueous solutions, which can limit its use in certain experimental setups.

Orientations Futures

There are several future directions for research on N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide. One area of research is to investigate its potential therapeutic effects in other neurological disorders such as epilepsy, Huntington's disease, and Tourette's syndrome. Another area of research is to optimize the synthesis method to produce higher yields and purer compounds. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound to better understand its effects in vivo. Finally, there is a need for more clinical trials to investigate the safety and efficacy of this compound in treating various neurological disorders.

Méthodes De Synthèse

N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide is synthesized from the commercially available starting material, cycloheptanone. The synthesis involves a series of chemical reactions that result in the formation of the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound with minimal impurities.

Applications De Recherche Scientifique

N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, this compound has been shown to have anticonvulsant, anxiolytic, and antidepressant effects. In clinical trials, this compound has been investigated for its potential to treat cocaine addiction and alcohol use disorder. This compound has also been studied for its potential to treat other neurological disorders such as epilepsy, Huntington's disease, and Tourette's syndrome.

Propriétés

IUPAC Name

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]cycloheptanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-3-8-15-11-19(13(2)20)12-16(15)18-17(21)14-9-6-4-5-7-10-14/h14-16H,3-12H2,1-2H3,(H,18,21)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXBSHVMUJHOHY-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C2CCCCCC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)C2CCCCCC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.